3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid

Overview

Description

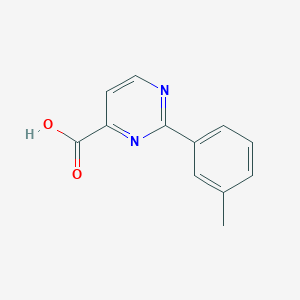

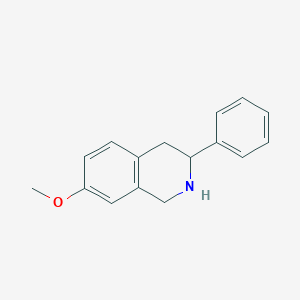

“3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid” is a chemical compound with the molecular formula C9H9ClO2 . It’s also known as 3-(2-Chlorophenyl)propionic acid . This compound is used in various chemical reactions and has potential applications in different fields .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a three-carbon chain linked to a chlorophenyl group and a carboxylic acid group . The average mass of the molecule is 184.620 Da .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds like chalcones and their derivatives have shown a wide range of biological activities, including antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .Scientific Research Applications

Environmental Impact and Toxicology

- The environmental repercussions of chlorophenols, closely related to 3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid, particularly their moderate toxic effects on mammalian and aquatic life, have been evaluated. The persistence of these compounds in the environment varies, influenced significantly by the presence of adapted microflora capable of biodegrading them. However, bioaccumulation is typically low. A noteworthy characteristic of chlorophenols is their strong organoleptic effect (Krijgsheld & Gen, 1986).

Scientometric Review of Herbicide Toxicity

- A detailed scientometric review was conducted on 2,4-D herbicide toxicity, shedding light on the rapid advancements in research on the toxicology and mutagenicity of such herbicides, including those related to chlorophenyl compounds. The review utilized quantitative methods to visualize and summarize developments in the field, providing a comprehensive overview of global trends and research gaps (Zuanazzi, Ghisi, & Oliveira, 2020).

Biochemical and Molecular Biology Insights

- Research on phenoxyacetic acid herbicides and chlorophenols, compounds structurally similar to this compound, has revealed their economic importance and potential health risks, particularly in relation to lymphoma and soft-tissue neoplasms. The herbicide 2,4-D, a phenoxyacetic acid herbicide, has raised concerns due to its association with non-Hodgkin's lymphomas and soft-tissue sarcomas. Despite these concerns, the intrinsic toxicity of 2,4-D is less than that of its alternatives (Kelly & Guidotti, 1989).

Pharmacological Effects of Phenolic Acids

- Chlorogenic acid (CGA), a phenolic acid, has been extensively studied for its multifaceted pharmacological and therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, and neuroprotective effects. These findings highlight the significant biological and pharmacological potential of phenolic acids, which share structural similarities with this compound (Naveed et al., 2018).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit or activate certain enzymes, alter the conformation of proteins, or modulate signal transduction pathways.

Biochemical Pathways

Related compounds have been found to influence a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, and antioxidant activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Related compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse cellular effects .

properties

IUPAC Name |

3-(2-chlorophenyl)-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-11(2,10(13)14)7-8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKXMBQPGSRWDDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1467923.png)

![methyl({3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467933.png)

![3-[1-(pyrimidin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1467935.png)

![4-[Chloro(4-chlorophenyl)methyl]oxane](/img/structure/B1467937.png)

![1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-ol](/img/structure/B1467939.png)